1-(4-biphenylylcarbonyl)-4-(4-methoxybenzyl)piperazine oxalate
Overview
Description
1-(4-biphenylylcarbonyl)-4-(4-methoxybenzyl)piperazine oxalate (referred to as compound X in This paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to compound X.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood, but studies suggest that it may act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. Additionally, compound X may also affect the expression of genes involved in cell proliferation and apoptosis, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have demonstrated that compound X can affect various biochemical and physiological processes, including neurotransmitter release, cell proliferation, and apoptosis. Additionally, compound X has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its relatively low toxicity compared to other chemical compounds with similar pharmacological properties. Additionally, compound X has demonstrated efficacy in various animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of using compound X in lab experiments is its relatively low solubility in water, which may require the use of organic solvents or other methods to enhance its solubility.
Future Directions
There are several potential future directions for research on compound X. One direction is to further investigate its potential as an anti-cancer agent, with a focus on its mechanism of action and its efficacy in various cancer types. Another direction is to explore its potential as a novel antidepressant and anxiolytic agent, with a focus on its effects on neurotransmitter systems and its efficacy in animal models of depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of compound X and its potential as a therapeutic agent in various fields.
Scientific Research Applications
Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, compound X has been evaluated for its potential as an anti-cancer agent, with promising results in preclinical studies. In pharmacology, compound X has been investigated for its potential as a novel antidepressant and anxiolytic agent, with studies demonstrating its ability to modulate serotonin and dopamine neurotransmission. In neuroscience, compound X has been evaluated for its potential as a cognitive enhancer, with studies demonstrating its ability to improve memory and learning in animal models.
properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2.C2H2O4/c1-29-24-13-7-20(8-14-24)19-26-15-17-27(18-16-26)25(28)23-11-9-22(10-12-23)21-5-3-2-4-6-21;3-1(4)2(5)6/h2-14H,15-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULTTPCPYKQBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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